Predicted Lipophilicity: Target vs. Acedapsone
The target compound (CID 239015) exhibits a computed XLogP3-AA value of 1.5, compared with 1.1 for acedapsone (CID 6477), the closest clinically established analog, and 0.9 for monoacetyldapsone (reported LogP from isotope-labeled analog data) [1][2]. This represents a +0.4 log unit increase over acedapsone, or a ~36% higher predicted octanol-water partition coefficient. In medicinal chemistry, a ΔLogP of ≥0.3 is generally considered sufficient to produce measurable differences in membrane permeability and non-specific protein binding, making direct assay substitution without re-optimization of compound concentration unreliable.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Acedapsone (CID 6477): XLogP3-AA = 1.1; Monoacetyldapsone: reported LogP = 0.9 |
| Quantified Difference | ΔLogP = +0.4 vs. acedapsone; +0.6 vs. monoacetyldapsone |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); consistent methodology across all comparators |
Why This Matters
Higher lipophilicity directly influences passive membrane diffusion rates and non-specific binding in cell-based and biochemical assays, requiring distinct solvent/detergent conditions and concentration-response curve designs that cannot be inherited from acedapsone protocols.
- [1] PubChem CID 239015 Computed Properties. XLogP3-AA: 1.5. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] PubChem CID 6477 (Acedapsone) Computed Properties. XLogP3-AA: 1.1. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
